4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
CAS No.: 1177092-99-7
Cat. No.: VC2986389
Molecular Formula: C12H18Cl2N6O
Molecular Weight: 333.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177092-99-7 |
|---|---|
| Molecular Formula | C12H18Cl2N6O |
| Molecular Weight | 333.21 g/mol |
| IUPAC Name | 5-ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride |
| Standard InChI | InChI=1S/C12H16N6O.2ClH/c1-2-10-16-11(17-19-10)9-3-4-14-12(15-9)18-7-5-13-6-8-18;;/h3-4,13H,2,5-8H2,1H3;2*1H |
| Standard InChI Key | UVNZWCPOIUWPNZ-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |
| Canonical SMILES | CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |
Introduction
Chemical Identity and Basic Properties
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride is identified through several standardized chemical identifiers. The compound features a molecular structure containing multiple nitrogen-containing heterocycles that contribute to its biological research applications.
Chemical Identifiers
The compound is uniquely identified through various chemical registration systems as detailed in Table 1.
Table 1: Chemical Identifiers of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1177092-99-7 |
| IUPAC Name | 5-ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride |
| PubChem Compound ID | 45588216 |
| Molecular Formula | C₁₂H₁₈Cl₂N₆O |
| Molecular Weight | 333.21 g/mol |
| Standard InChI | InChI=1S/C12H16N6O.2ClH/c1-2-10-16-11(17-19-10)9-3-4-14-12(15-9)18-7-5-13-6-8-18;;/h3-4,13H,2,5-8H2,1H3;2*1H |
| Standard InChIKey | UVNZWCPOIUWPNZ-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |
This compound is recognized in chemical databases including PubChem, where it is registered with comprehensive structural and chemical information .
Physical and Chemical Properties
The physical and chemical properties of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride influence its behavior in biological systems and its utility in research applications.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Not specified in available literature |
| Molecular Weight | 333.21 g/mol |
| Solubility | Water-soluble (due to the dihydrochloride salt form) |
| Parent Compound CID | 45588217 (5-Ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole) |
| Creation Date in Databases | 2010-06-21 |
| Last Modification in Databases | 2025-04-05 |
The dihydrochloride salt form enhances the compound's water solubility compared to its free base form, making it more suitable for aqueous biological systems .
Structural Characteristics
The molecular structure of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride features several distinct structural elements that contribute to its chemical behavior and biological interactions.
Key Structural Components
The compound incorporates three main heterocyclic components:
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A 1,2,4-oxadiazole ring with an ethyl substituent at the 5-position
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A pyrimidine ring connected to the oxadiazole at the 3-position
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A piperazine ring attached to the pyrimidine at the 2-position
The molecule exists as a dihydrochloride salt, with the chloride counter-ions likely associated with the basic nitrogen atoms of the piperazine ring .
Structure-Activity Relationships
The structural features of this compound contribute to its biological activity in several ways:
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The 1,2,4-oxadiazole ring system is known for its biological relevance and appears in various pharmacologically active compounds
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The pyrimidine ring provides potential for hydrogen bonding and π-stacking interactions with biological targets
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The piperazine moiety introduces basic centers that can interact with acidic biological residues
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The dihydrochloride salt form enhances water solubility while preserving the core molecular structure for biological interactions
The combination of these structural elements creates a unique molecular architecture capable of specific interactions with biological targets, particularly in proteomics research applications.
Biochemical Research Applications
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride serves as a valuable tool in biochemical research, with specific applications in proteomics and related fields.
Proteomics Research
This compound is primarily used in proteomics research as a biochemical tool. Its unique structure enables it to interact with specific biological targets, making it useful for studying protein functions and interactions. The compound's structural features allow for:
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Specific binding to target proteins
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Manipulation of protein-protein interactions
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Investigation of signaling pathways
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Exploration of structure-activity relationships in protein studies
Related Compounds and Structural Analogs
Several structurally related compounds share partial similarity with 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, providing context for understanding its properties within its chemical family.
Direct Structural Analogs
Table 3: Notable Structural Analogs
Related Compounds in Research
Other compounds featuring 1,2,4-oxadiazole cores have been explored in various research contexts:
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2-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol has a similar oxadiazole-piperazine component but with different connectivity
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1-[4-[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one represents another piperazine-containing oxadiazole derivative with different substitution patterns
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Various oxadiazole compounds appear in pharmaceutical patents, indicating their broader relevance in drug discovery
The presence of these related structures in research literature underscores the importance of 1,2,4-oxadiazole scaffolds in biochemical and pharmaceutical research .
| Supplier | Catalog Number | Package Size | Additional Information |
|---|---|---|---|
| Key Organics/Sigma-Aldrich | KEY195583070 | 500 mg | Vendor SKU: AD-0104-500MG |
| Vulcan Chem | VC2986389 | Various | For research use only |
Future Research Directions
Given the structural features and current applications of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, several promising research directions emerge.
Methodological Applications
As a biochemical tool, the compound may find expanded applications in:
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Protein labeling and tracking experiments
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Development of novel proteomics methodologies
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Biological pathway elucidation studies
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Structural biology investigations requiring specific molecular probes
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